1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.: 1223958-17-5
Cat. No.: VC5558906
Molecular Formula: C24H21ClN4OS2
Molecular Weight: 481.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223958-17-5 |
|---|---|
| Molecular Formula | C24H21ClN4OS2 |
| Molecular Weight | 481.03 |
| IUPAC Name | 12-[(3-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C24H21ClN4OS2/c1-15(2)18-8-6-16(7-9-18)13-28-22(30)21-20(10-11-31-21)29-23(28)26-27-24(29)32-14-17-4-3-5-19(25)12-17/h3-12,15H,13-14H2,1-2H3 |
| Standard InChI Key | TZJKEFVKNKWIDW-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold integrates a thieno[2,3-e][1, triazolo[4,3-a]pyrimidin-5(4H)-one system fused with a thiophene ring, creating a planar, aromatic framework conducive to π-π stacking interactions with biological targets. The 3-chlorobenzylthio group at position 1 enhances electrophilicity and metabolic stability compared to fluorine-containing analogs, while the 4-isopropylbenzyl moiety at position 4 contributes to lipophilicity (), favoring membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₁ClN₄OS₂ |
| Molecular Weight | 489.03 g/mol |
| Calculated LogP | 4.1 |
| Topological Polar Surface Area | 98.2 Ų |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
The chlorine atom’s inductive effect increases the thioether’s stability against oxidative degradation, as evidenced by accelerated stability studies showing <5% decomposition after 72 hours under physiological conditions.
Synthetic Methodology
Multi-Step Synthesis Overview
The synthesis involves four strategic stages:
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Core Formation: Condensation of 4-chlorothieno[2,3-d]pyrimidine with thiourea yields the thienopyrimidin-4-amine intermediate, followed by cyclization with formic acid to construct the triazolo ring .
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Thioether Linkage: Nucleophilic substitution of the 4-chloro group with 3-chlorobenzyl mercaptan in isopropanol/triethylamine at 60°C achieves 85% yield .
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Benzylation: Coupling the intermediate with 4-isopropylbenzyl bromide via Mitsunobu reaction (DIAD, PPh₃) installs the lipophilic tail.
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Final Cyclization: Acid-catalyzed intramolecular dehydration forms the pyrimidin-5(4H)-one system, purified via silica gel chromatography (hexane:EtOAc 3:1).
Critical Reaction Parameters:
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Temperature control (<60°C) prevents thioether oxidation.
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Triethylamine scavenges HCl, minimizing side reactions.
Pharmacological Profile
Dual Mechanistic Action
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Kinase Inhibition: The compound inhibits PI3Kα with an IC₅₀ of 12 nM, surpassing analogs bearing 2-fluorobenzyl groups (IC₅₀ = 28 nM). Molecular docking reveals hydrogen bonding between the pyrimidinone carbonyl and Val851 residue.
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Apoptosis Induction: At 10 μM, it activates caspase-3 by 3.2-fold in MCF-7 cells, correlating with PARP cleavage and cytochrome c release .
Table 2: Biological Activity Data
| Assay | Result |
|---|---|
| PI3Kα Inhibition (IC₅₀) | 12 nM |
| Caspase-3 Activation | 3.2-fold increase at 10 μM |
| CYP3A4 Inhibition | <20% at 1 μM |
| Aqueous Solubility | 0.043 mg/mL (pH 7.4) |
Metabolic and Pharmacokinetic Considerations
Despite high GI absorption (Caco-2 Papp = 18 × 10⁻⁶ cm/s), the compound exhibits moderate hepatic clearance (CLhep = 22 mL/min/kg) due to glucuronidation of the thioether group .
Comparative Analysis with Structural Analogs
Chlorine vs. Fluorine Substituents
Replacing fluorine (as in VC7791304) with chlorine at the benzyl position enhances target residence time (t₁/₂ = 4.7 vs. 2.1 hours) but reduces solubility (0.043 vs. 0.12 mg/mL).
Table 3: Substituent Impact on Key Properties
| Substituent | LogP | PI3Kα IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Cl | 4.1 | 12 | 0.043 |
| 2-F | 3.8 | 28 | 0.12 |
The isopropyl group’s steric bulk improves selectivity over related kinases (e.g., mTOR inhibition IC₅₀ > 1 μM).
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